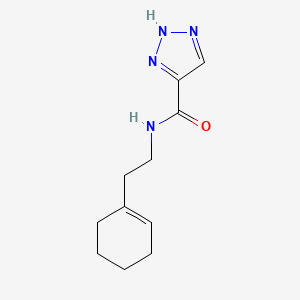

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a cyclohexene-substituted ethyl chain at the 1H-1,2,3-triazole-5-carboxamide core.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-11(10-8-13-15-14-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQAFGPRERNPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

Preparation of the Cyclohexenyl Ethyl Intermediate: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form the cyclohexenyl ethyl intermediate.

Formation of the Triazole Ring: The intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide derivative to form the 1,2,3-triazole ring.

Carboxamide Formation: Finally, the triazole derivative is reacted with an appropriate carboxylic acid derivative under amide coupling conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole compound.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinction lies in its cyclohexenylethyl substituent, which contrasts with the following analogues:

1-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI58) Substituents: A dioxolane ring (polar, oxygen-containing) and a diethylaminophenyl group (basic, electron-donating). Synthesis: Hydrolysis with LiOH·H2O and coupling with HBTU/DIPEA in DMF over 2 days . Significance: The diethylamino group may enhance solubility in polar solvents, while the dioxolane could improve metabolic stability compared to cyclohexene.

N-(2-(1-((1-(2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (7d)

- Substituents : Fluorinated dioxoindolinyl and methoxyindolyl moieties.

- Properties : Crimson red solid with a melting point of 131–133°C and 85% yield. The fluorine atom likely increases bioavailability and target binding affinity .

N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Substituents : Ethoxyphenyl (hydrophobic) and methyl groups at the triazole’s 5-position.

- Molecular Weight : 322.368 g/mol .

- Significance : The ethoxy group may enhance lipophilicity, favoring membrane permeability in biological systems.

1-(Cyclopropylmethyl)-4-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole-5-carboxamide (9)

- Substituents : Cyclopropylmethyl (sterically demanding) and tetrafluorobiphenyl (electron-deficient).

- Properties : High thermal stability (m.p. 200.1–200.9°C) and 92% yield . The fluorinated biphenyl group may confer resistance to oxidative degradation.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a compound notable for its unique structural features, including a triazole ring and a cyclohexene moiety. The triazole structure is recognized for its significant biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential applications as an antimicrobial and antiviral agent, as well as its anticancer properties.

Structural Characteristics

The compound's structure includes:

- Triazole Ring : A five-membered heterocyclic structure with three nitrogen atoms that enhances biological activity.

- Cyclohexene Group : Contributes to the hydrophobic characteristics, influencing interactions with biological targets.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Triazole derivatives are often investigated for their ability to inhibit critical enzymes in pathogens. For instance:

- Influenza Virus Neuraminidase Inhibition : Compounds with triazole rings have shown effectiveness against influenza virus neuraminidase, indicating potential for antiviral therapy.

The compound exhibits good inhibition against common pathogens like Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antimicrobial applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:

- Thymidylate Synthase Inhibition : Some derivatives have been found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies show significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT-116 .

The following table summarizes the IC50 values of selected compounds from related studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 10 | HCT-116 | 2.6 |

| Compound 17 | MCF-7 | 9.39 |

These findings suggest that this compound could be developed further as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : By inhibiting key enzymes like thymidylate synthase and neuraminidase, the compound disrupts essential metabolic processes in pathogens and cancer cells.

Molecular docking studies have provided insights into the binding modes of this compound with target enzymes, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as:

- Condensation reactions (e.g., coupling cyclohexene-containing amines with activated carboxylic acid derivatives) .

- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring .

- Purification challenges : Column chromatography or recrystallization may be required due to byproducts from steric hindrance at the cyclohexene moiety .

Methodological optimization should include Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity) for yield improvement .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

Low solubility is common in triazole-carboxamides due to hydrophobic cyclohexene and aromatic groups. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .

- Pro-drug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide or triazole positions .

- Nano-formulation : Liposomal encapsulation or micellar systems to improve bioavailability .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regioselectivity of the triazole ring (1,4- vs. 1,5-substitution) and cyclohexene conformation (chair vs. boat) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities from incomplete cyclization .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions of the carboxamide group .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s enzyme inhibition potency while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Systematically replace the cyclohexene group with smaller (cyclopentene) or bulkier (adamantyl) substituents to probe steric effects on binding affinity .

- Isosteric replacements : Substitute the triazole ring with tetrazole or oxadiazole to modulate electronic properties .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or proteases) and guide synthetic priorities .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

- Batch-to-batch analysis : Use HPLC to ensure >95% purity and quantify trace intermediates (e.g., unreacted azides) that may interfere with activity .

- Meta-analysis : Aggregate data from multiple studies to identify trends in IC50 values across cell lines or enzyme isoforms .

Q. How can researchers evaluate the compound’s metabolic stability for in vivo studies?

- Liver microsome assays : Incubate the compound with cytochrome P450 enzymes (e.g., CYP3A4) to identify major metabolites via LC-MS/MS .

- Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog to track metabolic pathways in rodents .

- Pharmacokinetic modeling : Use compartmental models to predict half-life and bioavailability based on in vitro absorption/distribution parameters .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimizing Yield

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.